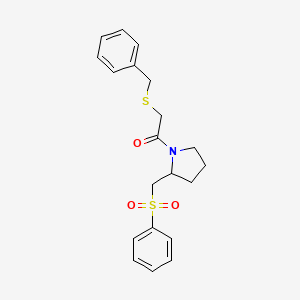

2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-benzylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S2/c22-20(15-25-14-17-8-3-1-4-9-17)21-13-7-10-18(21)16-26(23,24)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXVIPMASMBIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CSCC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of benzylthiol with an appropriate electrophile, followed by the incorporation of the pyrrolidin-1-yl group through nucleophilic substitution. Finally, the phenylsulfonylmethyl group is introduced via sulfonylation under controlled conditions, such as in the presence of a base and sulfonyl chloride.

Industrial Production Methods: In an industrial setting, this compound can be produced using a scaled-up version of the laboratory synthesis. The process involves careful control of reaction parameters such as temperature, solvent choice, and purification techniques to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and pyrrolidinyl nitrogen sites. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions typically target the carbonyl group and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive sites within the molecule. Halogenation, alkylation, and sulfonation are common examples.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or tetrahydrofuran.

Substitution: Alkyl halides in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

Oxidation typically yields sulfoxides or sulfones.

Reduction leads to the formation of alcohols or amines.

Substitution reactions produce a variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone has been extensively studied for its applications in:

Chemistry: As a building block in organic synthesis, it is used to prepare a variety of complex molecules.

Medicine: Investigated for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and phenylsulfonyl groups can interact with active sites through hydrogen bonding or hydrophobic interactions, leading to inhibition or modulation of biological activities. Pathways affected include oxidative stress response and signal transduction processes.

Comparison with Similar Compounds

Key Observations :

- The target compound’s phenylsulfonyl group is a strong electron-withdrawing substituent, which may influence reactivity compared to the electron-rich thiazepane ring in ’s analog .

- 1-(2-Amino-6-nitrophenyl)ethanone () diverges significantly, featuring nitro and amino groups on an aromatic ring, suggesting distinct reactivity and applications .

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Properties

Insights :

- Limited data on physical properties hinder direct comparisons. The benzothiazole-containing compound () has a higher molecular weight (407.6 g/mol) due to its extended heterocyclic system .

- The nitro compound () is smaller (180.16 g/mol) and may exhibit higher polarity due to its nitro and amino groups .

Biological Activity

2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₃S₂ |

| Molecular Weight | 375.5 g/mol |

| CAS Number | 1448076-20-7 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It exhibits potential as an inhibitor in enzymatic pathways, particularly those involved in oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cells.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit mitochondrial Complex I, leading to decreased ATP synthesis and increased apoptosis in cancer cells. For instance, a related compound demonstrated an IC₅₀ of 118.5 nM against OXPHOS in galactose media, indicating potent inhibitory activity on mitochondrial function .

Biological Activity Studies

Several studies have explored the biological activities associated with this compound:

- Cytotoxicity : In vitro studies have shown that the compound can exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

Case Study 1: Anticancer Activity

In a study examining the effects of benzene-sulfonamide derivatives, compounds structurally related to this compound were tested against pancreatic cancer cell lines. Results indicated that these compounds significantly inhibited cell growth, with some derivatives achieving IC₅₀ values as low as 0.58 μM .

Case Study 2: Mechanistic Insights

Another study focused on the structure-activity relationship (SAR) of similar compounds showed that modifications to the benzylthio and phenylsulfonyl groups could enhance biological activity. The optimal configuration was found to be critical for maintaining potency against targeted enzymes .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone?

A multi-step approach is typically employed:

- Step 1 : Synthesize the pyrrolidine sulfonylmethyl intermediate via nucleophilic substitution. For example, react a pyrrolidine derivative with phenylsulfonylmethyl chloride under alkaline conditions (e.g., triethylamine in acetone), as demonstrated in analogous alkylation reactions .

- Step 2 : Introduce the benzylthio-ethanone moiety. Thiol-alkylation between 2-mercaptoethanone derivatives and benzyl halides can be performed under inert conditions (e.g., Schlenk line) to prevent oxidation of the thiol group.

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) and validate purity via HPLC (>95% by area normalization) .

Q. What spectroscopic methods are critical for structural confirmation?

- 1H/13C NMR : Key signals include:

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with sulfonyl and benzylthio groups.

- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can conflicting NMR data for the pyrrolidine sulfonylmethyl group be resolved?

Discrepancies in chemical shifts may arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Variable Temperature NMR : Analyze signals at 25°C and −40°C to identify dynamic processes (e.g., ring puckering in pyrrolidine).

- Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding interactions with the sulfonyl group.

- 2D Experiments (COSY, HSQC) : Resolve overlapping peaks and assign quaternary carbons unambiguously .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Q. How can computational chemistry aid in understanding its reactivity with biological targets?

- Docking Studies (AutoDock Vina) : Model interactions with enzymes (e.g., kinases or proteases) using the sulfonyl group as a hydrogen-bond acceptor.

- DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur atoms prone to oxidation).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to address low yields in the final coupling step?

- Reaction Optimization :

- Catalyst Screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling if aryl halides are intermediates.

- Solvent Effects : Switch from DMF to THF or toluene to reduce side reactions.

- Temperature Control : Perform reactions at 0°C to minimize decomposition of the benzylthio group.

- Byproduct Analysis (LC-MS) : Identify dimers or oxidized products (e.g., sulfones) and adjust stoichiometry or add antioxidants (e.g., BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.